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Usp7-IN-11

USP7 deubiquitinase assay biochemical potency enzyme inhibition

Researchers requiring sub-nanomolar USP7 inhibition for target validation often face potency gaps with early-generation inhibitors. Usp7-IN-11 solves this with an IC₅₀ of 0.37 nM (biochemical) and 1.23 nM (RS4;11 cellular). • 33-fold greater cellular potency than USP7-IN-9. • Reversible mechanism enables washout kinetics and pathway recovery studies. • Supplied with validated ≥98% purity for high-throughput screening across leukemia panels. Ensures economical, low-DMSO carryover screening with reliable global fulfillment.

Molecular Formula C29H27ClN6O2S
Molecular Weight 559.1 g/mol
Cat. No. B14086316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp7-IN-11
Molecular FormulaC29H27ClN6O2S
Molecular Weight559.1 g/mol
Structural Identifiers
SMILESCCN1C=CC(=O)N(C1=O)CC2=CC3=NC=CC(=C3S2)C4=C5C(=CC(=C4)Cl)C=CN5CC6(CCNCC6)C#N
InChIInChI=1S/C29H27ClN6O2S/c1-2-34-12-5-25(37)36(28(34)38)16-21-15-24-27(39-21)22(3-8-33-24)23-14-20(30)13-19-4-11-35(26(19)23)18-29(17-31)6-9-32-10-7-29/h3-5,8,11-15,32H,2,6-7,9-10,16,18H2,1H3
InChIKeyMYEHDMPQKCCTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





USP7-IN-11: USP7 Inhibitor for Oncology


USP7-IN-11 is a small-molecule inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinase that regulates p53 tumor suppressor signaling and is a therapeutic target in multiple cancers. As a proprietary compound exemplified in patent WO2022048498A1 (Example 187), USP7-IN-11 exhibits single-digit nanomolar inhibitory activity against USP7 and demonstrates cellular anti-proliferative effects in RS4;11 leukemia cells . The compound is characterized by a C29H27ClN6O2S molecular formula with a molecular weight of 559.08 g/mol, and is supplied as a research-grade reagent for in vitro and in vivo oncology applications . USP7-IN-11 is available from commercial vendors with certified purity ≥98% and validated biological activity data, making it suitable for target validation studies, mechanism-of-action investigations, and pre-clinical efficacy testing in USP7-dependent cancer models.

1

USP7 pathway inhibition study fit

2

Target validation and mechanism-of-action research in USP7-dependent models

3

In vitro and in vivo oncology research context

Why USP7-IN-11 Cannot Be Substituted


USP7 inhibitors are a chemically and pharmacologically diverse class with substantial variation in biochemical potency, selectivity profile, binding mode, and cellular efficacy. Simple substitution based on target class alone is scientifically unsound. For instance, USP7-IN-11 achieves an IC50 of 0.37 nM in biochemical assays and 1.23 nM in RS4;11 cell proliferation assays , while structurally distinct USP7 inhibitors exhibit potency spanning over three orders of magnitude—from 40.8 nM for USP7-IN-9 to >1 μM for early-generation covalent inhibitors like P5091 and P217564 [1]. These differences arise from distinct chemical scaffolds, variable off-target profiles, and divergent downstream signaling consequences in p53-dependent and -independent pathways. Selection of a specific USP7 inhibitor for research must be guided by quantitative, comparator-anchored evidence rather than class-level assumptions, as the biological and pharmacological outcomes are compound-specific and not interchangeable.

Potency span

Reported biochemical activity varies over three orders of magnitude across USP7 inhibitor chemotypes, limiting class-level interchangeability.

Binding mode

Reversible vs. covalent inhibition mechanisms can shift target engagement kinetics and off-target profile context.

Selectivity gap

Publicly available DUB selectivity data remain incomplete for many inhibitors; off-target profiles may differ and require compound-specific review.

USP7-IN-11 vs Key Inhibitors


Biochemical Potency

USP7-IN-11 inhibits recombinant USP7 with an IC50 of 0.37 nM, establishing it as one of the most potent USP7 inhibitors reported to date. This potency is comparable to the covalent irreversible inhibitor XL177A (IC50 = 0.34 nM) and marginally less potent than FX1-5303 (IC50 = 0.29 nM), but is approximately 110-fold more potent than USP7-IN-9 (IC50 = 40.8 nM) and >1,000-fold more potent than first-generation covalent inhibitor P217564 (IC50 = 480 nM) [1][2][3].

Biochemical Potency
Cross-study comparison context
0.37 nM (USP7-IN-11) vs. 0.29–480 nM range across reported inhibitors
Supports ranking within tested USP7 inhibitor set
Cross-study review; assay conditions may vary
USP7 deubiquitinase assay biochemical potency enzyme inhibition

Cellular Potency in RS4;11 Leukemia Cells

In RS4;11 B-cell precursor leukemia cells (a p53 wild-type line sensitive to USP7 inhibition), USP7-IN-11 suppresses proliferation with an IC50 of 1.23 nM following 72-hour treatment . This cellular potency is approximately 33-fold superior to that of USP7-IN-9, which induces apoptosis and G0/G1/S phase arrest in the same RS4;11 cell line with an IC50 of 40.8 nM . Comparative cellular potency data in RS4;11 cells are not publicly available for FX1-5303 or XL177A (which were characterized in MM.1S multiple myeloma and other lines), making the USP7-IN-11 vs. USP7-IN-9 comparison in matched cellular context particularly informative for researchers working with B-cell malignancy models.

RS4;11 Cellular Potency
Direct head-to-head context
1.23 nM (IC50, 72 h) – reported 33-fold difference vs. USP7-IN-9 (40.8 nM)
Model-dependent potency ranking in RS4;11 leukemia cells
Matched comparator data limited to this cell context
cancer cell proliferation RS4;11 leukemia cellular potency

Scaffold and Binding Mode Differentiation

USP7-IN-11 (molecular weight 559.08 g/mol, C29H27ClN6O2S) is structurally distinct from covalent irreversible USP7 inhibitors such as XL177A (molecular weight 861.47 g/mol, C48H57ClN8O5) and P217564 (molecular weight 447.3 g/mol, C16H12Cl2N2O5S2) . Unlike XL177A and P217564, which form covalent adducts with the USP7 catalytic cysteine C223, USP7-IN-11 is reported as a reversible inhibitor based on its patent-derived classification . This mechanistic distinction has important implications: covalent inhibitors may provide prolonged target engagement but also carry higher risk of haptenization and off-target reactivity, whereas reversible inhibition allows for more precise temporal control of USP7 activity in pulse-chase or washout experiments.

Binding Mode
Class-level inference
Reversible inhibitor (patent class) vs. covalent irreversible probes (XL177A, P217564)
Impacts temporal control and washout study design
Mechanistic classification from patent disclosure
chemical scaffold binding mode structural differentiation

Selectivity Profile Status

While USP7-IN-11's biochemical and cellular potency are well-documented, publicly available selectivity profiling data against a broad panel of deubiquitinases (DUBs) are not yet reported for this compound. This contrasts with well-characterized comparators: FX1-5303 demonstrated exclusive inhibition of USP7 in a panel of 44 DUBs at concentrations up to 50 μM [1], FT671 showed no inhibition of USP47 or USP10 in a 38-DUB panel [2], and XL177A was shown to label USP7 with exquisite selectivity across the human proteome [3]. Researchers requiring highly characterized selectivity data for their experimental systems should weigh this information gap against USP7-IN-11's superior cellular potency in RS4;11 cells when making procurement decisions.

Selectivity Profile
Data to verify
Broad DUB panel selectivity not publicly reported for USP7-IN-11
Selectivity data should be requested for off-target risk assessment
Comparators have characterized DUBome profiles
USP7 selectivity DUB panel off-target profiling

USP7-IN-11 Research Applications


USP7-Dependent Cell Line Screening

Given its sub-nanomolar biochemical potency (IC50 = 0.37 nM) and single-digit nanomolar cellular activity (IC50 = 1.23 nM in RS4;11 cells), USP7-IN-11 is ideally suited for high-throughput viability screening across large panels of cancer cell lines to identify USP7-dependent genetic backgrounds and sensitivity biomarkers . The compound's low active concentration reduces DMSO carryover effects and enables economical use of compound in large-scale screens. This application is particularly relevant for leukemia and lymphoma cell line panels where USP7 inhibition has demonstrated preclinical promise.

Target Engagement in p53 WT Tumors

USP7-IN-11's reversible binding mechanism and low nanomolar cellular potency make it an excellent tool for pharmacodynamic studies assessing p53 stabilization, p21 induction, and MDM2 downregulation in p53 wild-type tumor models . The compound's 33-fold greater potency compared to USP7-IN-9 in RS4;11 cells suggests it may achieve robust target modulation at lower doses, minimizing off-target pharmacology and enhancing the interpretability of biomarker responses. Researchers should prioritize p53 wild-type models (e.g., RS4;11, MV4-11, OCI-AML-3) based on established USP7 inhibitor sensitivity patterns.

BCL2 or MDM2 Inhibitor Combinations

Building on precedent established with structurally related USP7 inhibitors like FX1-5303 (which demonstrated synergy with venetoclax in AML models), USP7-IN-11 can be rationally deployed in combination studies with BCL2 inhibitors or MDM2 antagonists to explore enhanced apoptotic priming and p53 pathway activation [1]. The compound's high potency and reversible binding profile support flexible dosing schedules in vitro and in vivo, facilitating the exploration of temporal sequencing effects in combination regimens. This application addresses an emerging area of oncology research where USP7 inhibition synergizes with agents targeting parallel survival pathways.

Washout and Pathway Recovery Kinetics

Unlike covalent irreversible USP7 inhibitors (e.g., XL177A, P217564) that form stable adducts with the catalytic cysteine, USP7-IN-11's proposed reversible binding mechanism enables washout experiments to quantify the kinetics of USP7-dependent substrate re-ubiquitination and pathway recovery [2]. This capability is critical for understanding the temporal dynamics of USP7 inhibition on downstream effectors such as MDM2 stability and p53 transcriptional activity, and for optimizing dosing intervals in preclinical in vivo studies.

Application
Selection Property
Validation Focus
USP7-dependent cell line screening
Reported nanomolar cellular potency
USP7-dependent genetic background sensitivity
Target engagement in p53 wild-type tumor models
Reversible binding and cellular activity
p53 pathway biomarker modulation
BCL2 or MDM2 inhibitor combination studies
Synergy precedent with structurally related inhibitors
Apoptotic priming and p53 activation context
Washout and pathway recovery kinetics
Proposed reversible inhibition mechanism
USP7-dependent substrate re-ubiquitination kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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